Biocytin-L-proline
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Overview
Description
Biocytin-L-proline is a compound that combines biocytin, a derivative of biotin, with L-proline, an amino acid. Biocytin is an amide formed from the vitamin biotin and the amino acid L-lysine. This compound is often used in biochemical and neurobiological research due to its ability to label and trace neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biocytin-L-proline involves the conjugation of biocytin with L-proline. One common method includes the activation of the carboxyl group of biocytin, followed by its reaction with the amino group of L-proline under controlled conditions. The reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, which is crucial for its application in research and industry. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Biocytin-L-proline can undergo various chemical reactions, including:
Oxidation: The biotin moiety can be oxidized to form biotin sulfoxide or biotin sulfone.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield biocytin and L-proline separately.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products:
Oxidation: Biotin sulfoxide, biotin sulfone.
Reduction: Biocytin amine.
Substitution: Biocytin, L-proline.
Scientific Research Applications
Biocytin-L-proline has a wide range of applications in scientific research:
Neurobiology: Used as a neuronal tracer to label and visualize neurons in brain tissue.
Biochemistry: Employed in protein labeling and purification due to its strong affinity for avidin and streptavidin.
Industry: Utilized in the production of biotinylated proteins and peptides for various biochemical assays.
Mechanism of Action
Biocytin-L-proline exerts its effects primarily through its biotin moiety, which has a high affinity for avidin and streptavidin. This strong binding allows for the visualization and tracking of biocytin-labeled molecules in biological systems. The L-proline component may also contribute to the compound’s stability and solubility in aqueous solutions .
Comparison with Similar Compounds
Biocytin: A simpler form of biocytin-L-proline, lacking the L-proline moiety.
Biotin: The parent compound of biocytin, used extensively in biochemical assays.
L-Proline: An amino acid used in various biochemical and industrial applications.
Uniqueness: this compound is unique due to its combination of biocytin and L-proline, which enhances its stability and solubility. This makes it particularly useful in applications requiring long-term labeling and tracking of biological molecules .
Properties
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O5S/c27-17(9-2-1-8-16-18-15(12-32-16)25-21(31)26-18)23-10-4-3-6-14(20(29)30)24-19(28)13-7-5-11-22-13/h13-16,18,22H,1-12H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t13-,14+,15+,16+,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNBERKLWAYKKP-IMPIEMTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652473 |
Source
|
Record name | D-Prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356931-03-7 |
Source
|
Record name | D-Prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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